[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine
Overview
Description
[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrimidine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base such as triethylamine.
Attachment of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonylmethyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfone Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and regulation.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methanesulfonylmethyl)pyrimidin-4-yl]methanamine
- [2-(Methanesulfonylmethyl)pyrimidin-6-yl]methanamine
- [2-(Methanesulfonylmethyl)pyrimidin-5-yl]ethanamine
Uniqueness
Compared to similar compounds, [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine is unique due to the specific position of the methanesulfonylmethyl group on the pyrimidine ring. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
[2-(methylsulfonylmethyl)pyrimidin-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)5-7-9-3-6(2-8)4-10-7/h3-4H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPEIFIOOKNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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